Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C10H10N2O2 and a molecular weight of 190.2 g/mol . It is a pale-yellow to yellow-brown solid at room temperature . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its significant structural role in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridine analogues are known to exhibit significant activity against various conditions, suggesting a complex interaction with their targets .
Biochemical Pathways
Imidazopyridine derivatives have been shown to influence many cellular pathways necessary for the proper functioning of various biological systems .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Imidazopyridine derivatives have been shown to exhibit significant activity against various conditions, suggesting a broad range of potential effects .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
Ethyl imidazo[1,5-a]pyridine-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases, thereby influencing various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis, a form of programmed cell death, by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by influencing transcription factors and epigenetic modifications, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and RNA, which can alter their structure and function . This binding can lead to the inhibition of transcription and translation processes, thereby affecting gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also influences cellular signaling pathways by interacting with receptors and other signaling molecules, thereby modulating downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cell signaling and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of reactive metabolites . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites that can be further processed by other metabolic enzymes . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, such as albumin and globulins, which facilitate its distribution to various cellular compartments.
Preparation Methods
The synthesis of ethyl imidazo[1,5-a]pyridine-3-carboxylate can be achieved through several methods. One common approach involves the cyclocondensation of 2-aminopyridine with ethyl glyoxylate under acidic conditions . Another method includes the cycloaddition of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
Ethyl imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl imidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent and is being investigated for its anti-inflammatory properties . In the industry, it is used in the development of optoelectronic devices and sensors due to its unique luminescent properties .
Comparison with Similar Compounds
Ethyl imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications . This compound is unique due to its specific ethyl ester group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWAMSXHNSBIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545646 | |
Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81803-60-3 | |
Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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